molecular formula C7H9NO3S B13283520 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13283520
M. Wt: 187.22 g/mol
InChI Key: WLZBWUFGDGJZQH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methylthiazole with glycidol under acidic conditions to introduce the hydroxy group, followed by oxidation to form the propanoic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

    2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid: Similar structure but with an additional carbon in the side chain.

    2-Hydroxy-3-(4-ethyl-1,3-thiazol-2-yl)propanoic acid: Similar structure but with an ethyl group instead of a methyl group on the thiazole ring.

    2-Hydroxy-3-(4-methyl-1,3-oxazol-2-yl)propanoic acid: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.

Uniqueness: 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties.

Biological Activity

2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid (CAS No. 1510044-84-4) is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and potential therapeutic effects, supported by data from various studies and case analyses.

  • Molecular Formula : C7H9NO3S
  • Molecular Weight : 187.22 g/mol
  • Structure : The compound features a hydroxyl group and a thiazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various thiazole derivatives found that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMIC (mg/mL)Target Organism
Thiazole A0.0039S. aureus
Thiazole B0.025E. coli
Thiazole C0.015Pseudomonas aeruginosa

Antiviral Activity

The compound's antiviral potential has also been explored. A review highlighted the effectiveness of thiazole derivatives in combating viral infections, particularly against herpes simplex virus (HSV). Compounds similar to this compound were shown to possess IC50 values in the low micromolar range, indicating strong antiviral activity .

Table 2: Antiviral Efficacy of Related Compounds

Compound NameIC50 (µM)Virus Type
Compound X5HSV
Compound Y10VSV
Compound Z8Mayaro virus

Case Studies

  • Antimicrobial Study : In a comparative study of various thiazole derivatives, researchers found that those containing the hydroxyl group exhibited enhanced antibacterial activity compared to their non-hydroxylated counterparts. The study concluded that the presence of the hydroxyl group is crucial for the increased activity against bacterial strains .
  • Antiviral Research : Another case study focused on the effect of thiazole derivatives on HSV infection in vitro. The results indicated that compounds with structural similarities to this compound significantly reduced viral replication in infected cell lines .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C7H9NO3S/c1-4-3-12-6(8-4)2-5(9)7(10)11/h3,5,9H,2H2,1H3,(H,10,11)

InChI Key

WLZBWUFGDGJZQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC(C(=O)O)O

Origin of Product

United States

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